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Compound of Interest

Compound Name: CCG258208

Cat. No.: B3028431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CCG258208 is a potent and highly selective small molecule inhibitor of G protein-coupled

receptor kinase 2 (GRK2). Developed as a derivative of paroxetine, CCG258208 has emerged

as a promising therapeutic candidate, particularly in the context of heart failure. This technical

guide provides a comprehensive overview of the chemical properties, synthesis, and

mechanism of action of CCG258208, intended to support ongoing research and drug

development efforts. All quantitative data is presented in structured tables, and detailed

experimental methodologies are provided. Signaling pathways and experimental workflows are

illustrated using Graphviz diagrams.

Chemical and Physical Properties
CCG258208, also known as GRKs-IN-1, possesses a distinct set of chemical and physical

properties that are critical for its biological activity and pharmaceutical development. These

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₄H₂₅FN₄O₄ [1]

Molecular Weight 452.48 g/mol [1]

CAS Number 2055990-90-2 [1]

Appearance Solid powder N/A

Solubility
DMSO: ≥ 41.4 mg/mL (≥ 91.5

mM)Ethanol: < 1 mg/mL
N/A

pKa Not available N/A

Melting Point Not available N/A

Synthesis of CCG258208
The synthesis of CCG258208 (referred to as compound 14as in the primary literature) is

detailed in the work of Waldschmidt et al. (2017). The following is a summary of the synthetic

route, and for a detailed, step-by-step protocol, readers are directed to the aforementioned

publication.

The synthesis of CCG258208 is a multi-step process starting from commercially available

precursors. The core of the synthesis involves the modification of the paroxetine scaffold to

enhance its affinity and selectivity for GRK2.

Key Synthetic Steps (A High-Level Overview):

Starting Material: The synthesis originates from a functionalized piperidine core, a key

structural feature of paroxetine.

Amide Coupling: A crucial step involves the amide coupling of the piperidine intermediate

with a substituted benzoic acid derivative. This is a standard reaction in medicinal chemistry,

often employing coupling reagents such as HATU or EDC/HOBt.

Final Modification: The final step involves the introduction of a pyrazole moiety, which has

been shown to be critical for the high-potency inhibition of GRK2.
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For the complete and detailed synthetic protocol, including reaction conditions, purification

methods, and characterization data, please refer to:

Waldschmidt, H. V., Homan, K. T., Cato, M. C., Cruz-Rodríguez, O., Cannavo, A., Wilson, M.

W., ... & Larsen, S. D. (2017). Structure-Based Design of Highly Selective and Potent G Protein-

Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. Journal of Medicinal Chemistry,

60(7), 3052–3069.

Mechanism of Action and Signaling Pathway
CCG258208 exerts its biological effects through the selective inhibition of G protein-coupled

receptor kinase 2 (GRK2). In pathological conditions such as heart failure, GRK2 is

upregulated and contributes to the desensitization of β-adrenergic receptors (β-ARs) in

cardiomyocytes. This desensitization leads to a diminished contractile response to

catecholamines, exacerbating cardiac dysfunction.

By inhibiting GRK2, CCG258208 prevents the phosphorylation of β-ARs, thereby restoring their

sensitivity to agonists. This leads to an increase in intracellular cyclic AMP (cAMP) levels,

activation of protein kinase A (PKA), and ultimately, enhanced cardiomyocyte contractility.

The inhibitory activity of CCG258208 against GRK2 and its selectivity over other kinases are

presented in the table below.

Kinase Target IC₅₀ (nM) Reference

GRK2 30 [1]

GRK1 >10,000 [1]

GRK5 7,090 [1]

PKA >10,000 [1]

ROCK1 >10,000 [1]
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Below is a diagram illustrating the signaling pathway affected by CCG258208 in

cardiomyocytes.
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CCG258208 signaling pathway in cardiomyocytes.
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Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

CCG258208.

GRK2 Kinase Inhibition Assay
This assay is used to determine the potency of CCG258208 in inhibiting GRK2 activity.

Materials:

Recombinant human GRK2

Fluorescently labeled peptide substrate (e.g., fluorescein-labeled casein)

ATP

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

CCG258208 stock solution (in DMSO)

384-well microplate

Plate reader capable of detecting fluorescence polarization

Procedure:

Prepare a serial dilution of CCG258208 in the assay buffer.

In a 384-well plate, add the GRK2 enzyme, the fluorescent peptide substrate, and the diluted

CCG258208 or vehicle (DMSO).

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).

Measure the fluorescence polarization of each well using a plate reader.
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Calculate the percent inhibition for each concentration of CCG258208 and determine the

IC₅₀ value by fitting the data to a dose-response curve.

Below is a diagram of the experimental workflow for the GRK2 kinase inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b3028431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Serial dilution of CCG258208

- GRK2, Substrate, Buffer

Plate Setup (384-well):
Add GRK2, Substrate, and

CCG258208/Vehicle

Initiate Reaction:
Add ATP

Incubate at Room Temperature

Stop Reaction:
Add EDTA

Measure Fluorescence Polarization

Data Analysis:
Calculate % Inhibition and IC₅₀

End

Click to download full resolution via product page

Workflow for the GRK2 kinase inhibition assay.
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Cardiomyocyte Contractility Assay
This assay assesses the functional effect of CCG258208 on the contractility of isolated

cardiomyocytes.

Materials:

Isolated primary adult ventricular cardiomyocytes

Cell culture medium (e.g., DMEM)

IonOptix Myocyte Calcium and Contractility System (or equivalent)

Field stimulator

CCG258208 stock solution (in DMSO)

Isoproterenol (β-adrenergic agonist)

Procedure:

Isolate cardiomyocytes from adult rodent hearts using established enzymatic digestion

protocols.

Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

Mount the coverslips on a perfusion chamber on the stage of an inverted microscope

equipped with the IonOptix system.

Perfuse the cells with a physiological salt solution.

Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using the field stimulator.

Record baseline contractility parameters (e.g., peak shortening, time to peak shortening,

time to 90% relaxation).

Perfuse the cells with a solution containing CCG258208 at the desired concentration and

record contractility.
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To assess the effect on β-adrenergic signaling, co-perfuse with isoproterenol and

CCG258208 and record contractility.

Analyze the data to determine the effect of CCG258208 on cardiomyocyte contractile

function.

Conclusion
CCG258208 is a potent and selective GRK2 inhibitor with significant potential for the treatment

of heart failure. Its well-defined chemical properties and mechanism of action make it an

excellent tool for studying the role of GRK2 in cardiovascular physiology and a promising lead

compound for further drug development. The experimental protocols outlined in this guide

provide a framework for the continued investigation of CCG258208 and other GRK2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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